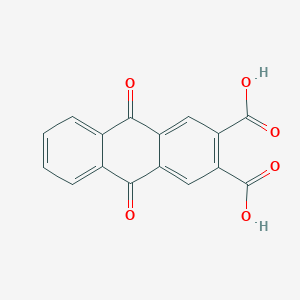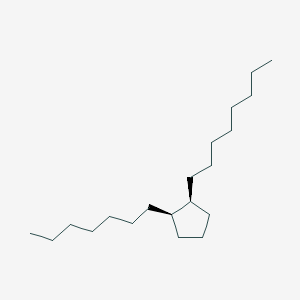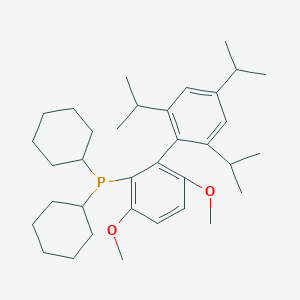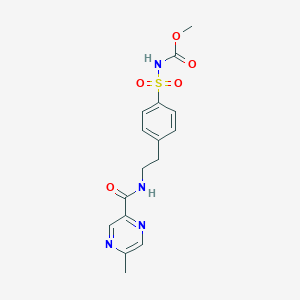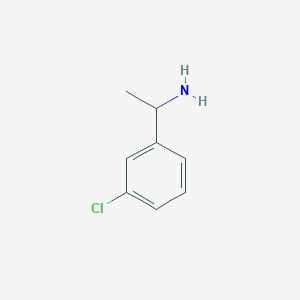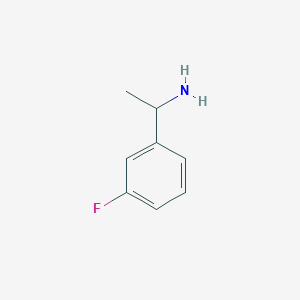![molecular formula C16H17N3OS B130081 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- CAS No. 145096-27-1](/img/structure/B130081.png)
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a fluorescent probe, which makes it useful in biochemical research.
Mécanisme D'action
The mechanism of action of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is not fully understood. However, it is believed that the compound binds to proteins through its amino group and interacts with the protein's amino acid residues. This interaction causes a change in the compound's fluorescence, which can be measured and used to determine the protein-ligand interaction.
Effets Biochimiques Et Physiologiques
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- does not have any known biochemical or physiological effects on living organisms. However, it has been shown to be non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- in laboratory experiments is its ability to act as a fluorescent probe. This property makes it useful in the study of protein-ligand interactions, enzyme activity, and intracellular pH. Additionally, this compound is non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is its cost, as it can be expensive to synthesize. Additionally, this compound may not be suitable for studying certain types of proteins or protein-ligand interactions.
Orientations Futures
There are several potential future directions for research involving 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-. One area of research could focus on developing new synthesis methods to make the compound more cost-effective. Additionally, further research could be done to better understand the compound's mechanism of action and to identify new applications for it in scientific research. Finally, this compound could be used in combination with other fluorescent probes to study complex biological processes.
Méthodes De Synthèse
The synthesis of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pentanone in the presence of a catalyst to form 2-(4-methyl-2-oxopentyl)benzothiazole. The second step involves the reaction of this intermediate product with 4-pyridinemethanamine in the presence of a reducing agent to form the final product, 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-.
Applications De Recherche Scientifique
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- has several potential applications in scientific research. One of its most significant applications is as a fluorescent probe for the detection of protein-ligand interactions. This compound can bind to proteins and emit fluorescence when excited by light, making it useful in the study of protein interactions. Additionally, this compound has been used as a fluorescent probe to study the activity of enzymes and to detect changes in intracellular pH.
Propriétés
Numéro CAS |
145096-27-1 |
|---|---|
Nom du produit |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- |
Formule moléculaire |
C16H17N3OS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4,5,7-trimethyl-2-(pyridin-4-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-4-6-17-7-5-12/h4-7,20H,8H2,1-3H3,(H,18,19) |
Clé InChI |
CNQIKKPCPRLZSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C |
Synonymes |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

